molecular formula C12H16BrNO4S2 B1293996 2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid CAS No. 1142210-23-8

2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid

Cat. No. B1293996
M. Wt: 382.3 g/mol
InChI Key: KRPGETIDKNWVIE-UHFFFAOYSA-N
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Description

The compound "2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid" is a derivative of piperidine, which is a six-membered ring containing five methylene groups and one amine group. The compound is further modified with a sulfonyl group attached to a thiophene ring and a propanoic acid moiety. Piperidine derivatives are known for their biological activities and are often explored for their potential as antimicrobial agents, as well as for other pharmacological properties .

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the treatment of various starting materials with reagents that introduce the desired functional groups. For instance, in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, substituted benzhydryl chlorides are reacted with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, other studies have reported the synthesis of piperidine derivatives through reactions involving benzenesulfonyl chloride, ethyl isonipecotate, and subsequent steps leading to the formation of various substituted compounds . These synthetic routes are characterized by their use of base and polar aprotic solvents, and the structures of the synthesized compounds are confirmed using techniques such as 1H-NMR, IR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The presence of the sulfonyl group and other substituents like the thiophene ring in the compound of interest suggests potential interactions with biological targets. The structure-activity relationship studies indicate that the nature of substitutions on the piperidine ring and the attached groups significantly influence the biological activity of these compounds . The stereochemistry of the piperidine derivatives, such as the presence of enantiomers, can also affect their reactivity and interaction with enzymes or receptors .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. For example, O-substituted derivatives of sulfonamides bearing a piperidine nucleus can be synthesized by coupling reactions followed by substitution at the oxygen atom with different electrophiles . The reactivity of these compounds towards electrophiles, nucleophiles, or other reagents is determined by the electronic and steric properties imparted by the substituents on the piperidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. These properties are essential for the compound's suitability in pharmaceutical formulations and its behavior in biological systems. The antimicrobial activity of these compounds is evaluated in vitro, and their efficacy is compared to standard drugs . Additionally, the bioactivity of synthesized compounds against enzymes like lipoxygenase and cholinesterases has been assessed, indicating their potential for therapeutic applications . The cytotoxicity of certain piperidine derivatives towards cancer cell lines has also been explored, demonstrating their potential as tumor-selective cytotoxins .

Safety And Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . As with all chemicals, it should be handled with care. Specific safety and hazard information should be available in the compound’s Safety Data Sheet (SDS).

properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S2/c1-8(12(15)16)9-4-6-14(7-5-9)20(17,18)11-3-2-10(13)19-11/h2-3,8-9H,4-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPGETIDKNWVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165778
Record name 4-Piperidineacetic acid, 1-[(5-bromo-2-thienyl)sulfonyl]-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid

CAS RN

1142210-23-8
Record name 4-Piperidineacetic acid, 1-[(5-bromo-2-thienyl)sulfonyl]-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineacetic acid, 1-[(5-bromo-2-thienyl)sulfonyl]-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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